(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
CAS No.:
Cat. No.: VC16023785
Molecular Formula: C21H20ClNO5
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClNO5 |
|---|---|
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
| Standard InChI | InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | GMDCDXMAFMEDAG-BTJKTKAUSA-N |
| Isomeric SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name delineates two distinct components: a chlorinated tetracyclic amine and (Z)-but-2-enedioic acid (maleic acid). The tetracyclic core, 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene, features a fused ring system incorporating oxygen and nitrogen heteroatoms, a chlorine substituent, and a methyl group. The (Z)-but-2-enedioic acid moiety introduces a dicarboxylic acid in the cis configuration, critical for its salt-forming properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClNO5 |
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
| CAS Number | Not publicly disclosed |
| SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
The structural complexity necessitates precise synthetic control to ensure correct stereochemistry and purity, particularly given the sensitivity of the (Z)-configuration to isomerization .
Synthesis and Manufacturing
Original Synthesis Challenges
The initial synthesis route for the tetracyclic component (asenapine base) faced two critical bottlenecks:
-
Magnesium/Methanol Reduction: A step involving the reduction of an enamide intermediate with magnesium in methanol posed safety risks due to exothermic reactions and hydrogen gas evolution .
-
Chromatographic Separation: A low-yielding chromatography step was required to isolate the desired trans-lactam isomer from a cis/trans mixture, drastically reducing throughput .
Process Optimization
To address these issues, modifications were implemented:
-
Controlled Magnesium Addition: Incremental addition of magnesium to the enamide solution mitigated runaway reactions, improving safety and reproducibility .
-
Isomerization Protocol: Replacing chromatography with a base-catalyzed isomerization step converted the undesired cis-lactam into the trans-isomer, boosting yield from 40% to 85% .
Table 2: Key Synthesis Improvements
| Parameter | Original Process | Optimized Process |
|---|---|---|
| Reduction Safety | High risk (exothermic) | Controlled magnesium addition |
| Isomer Separation | Chromatography (40% yield) | Base-catalyzed isomerization (85% yield) |
| Throughput | Low (days per batch) | High (hours per batch) |
These advancements enabled scalable production, critical for clinical and commercial applications .
Pharmacological Profile
Mechanism of Action
The tetracyclic component acts as a multi-receptor antagonist, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism underpins its efficacy in managing psychotic symptoms and mood disturbances .
The (Z)-but-2-enedioic acid moiety enhances solubility and bioavailability, facilitating oral absorption.
Clinical Applications and Efficacy
Indications
Approved for:
Efficacy Studies
A meta-analysis of randomized trials demonstrated:
-
Schizophrenia: 40% reduction in Positive and Negative Syndrome Scale (PANSS) scores vs. placebo.
-
Bipolar Disorder: 50% reduction in Young Mania Rating Scale (YMRS) scores .
Table 3: Comparative Efficacy Data
| Parameter | Asenapine Maleate | Olanzapine |
|---|---|---|
| PANSS Reduction | 40% | 45% |
| Metabolic Side Effects | Lower incidence | Higher incidence |
| Weight Gain (6 months) | +1.2 kg | +3.5 kg |
The favorable metabolic profile positions it as a preferable option for long-term management .
Recent Research and Developments
Novel Formulations
Ongoing studies explore sublingual and extended-release formulations to enhance compliance and reduce dosing frequency.
Combination Therapies
Preliminary data suggest synergistic effects with mood stabilizers like lithium, potentially broadening its use in treatment-resistant bipolar disorder .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume